molecular formula C21H15ClN6OS B2966385 N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1207010-01-2

N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide

Cat. No.: B2966385
CAS No.: 1207010-01-2
M. Wt: 434.9
InChI Key: WDKMXBCZFHTGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H15ClN6OS and its molecular weight is 434.9. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study by Jenepha Mary et al. (2022) characterized the antiviral active molecule closely related to N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide using Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. The analysis revealed vibrational signatures, the impact of rehybridization, and hyperconjugation effects on the molecule's stability, confirmed by natural bond orbital analysis and vibrational spectral analysis. The study also explored the geometric equilibrium and inter/intra-molecular hydrogen bonds, providing insights into the stereo-electronic interactions leading to the molecule's stability (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Characterization of Sulfanilamide Derivatives

Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, including compounds structurally similar to this compound. These derivatives were analyzed using various spectroscopic methods and evaluated for their thermal properties and antimicrobial activities, although no significant antibacterial activity was found. The study contributes to understanding the structure-activity relationships and potential applications of such molecules (Lahtinen et al., 2014).

Cholinesterase Inhibition and Molecular Docking Studies

Riaz et al. (2020) focused on the synthesis of new N-aryl derivatives of compounds structurally related to the molecule , evaluating their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. This study provides insights into the therapeutic potential of such molecules for neurodegenerative diseases, showcasing moderate to good inhibitory activities and emphasizing the importance of molecular docking studies in understanding the interactions at the binding site (Riaz et al., 2020).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6OS/c22-15-8-4-5-9-16(15)23-19(29)13-30-21-25-24-20-18-12-17(14-6-2-1-3-7-14)26-28(18)11-10-27(20)21/h1-11,17-18,20,24,26H,12-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLRZLKCHWOUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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